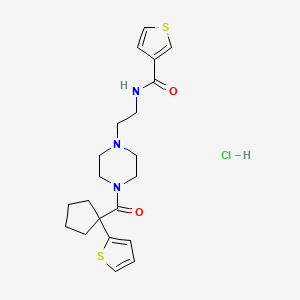

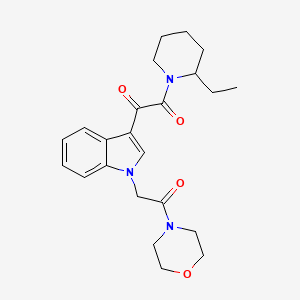

N-(2-(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications

1. Neuropharmacological Studies

The compound has been investigated for its neuropharmacological properties. For instance, WAY-100635, a closely related compound, is a potent and selective 5-HT1A receptor antagonist, demonstrating significant effects on serotonin-containing neurons (Craven, Grahame-Smith, & Newberry, 1994). This highlights its potential utility in studying neurotransmitter systems, particularly serotonin.

2. Antipsychotic Potential

Research has shown that derivatives of this compound have potential as antipsychotic agents. Heterocyclic analogues were found to have significant in vivo activities, indicating a promising avenue for the development of new antipsychotic medications (Norman, Navas, Thompson, & Rigdon, 1996).

3. Radioligand Development for PET Imaging

Derivatives of the compound have been developed as radioligands for PET imaging, particularly for targeting serotonin 5-HT1A receptors. The cyclohexanecarboxamide derivative, for example, showed high brain uptake and stability, making it a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

4. Antimicrobial and Antifungal Activities

Some derivatives have shown antimicrobial and antifungal activities. For example, certain compounds exhibited good to moderate activity against test microorganisms, highlighting their potential in developing new antimicrobial agents (Başoğlu et al., 2013).

5. Anticancer Potential and Binding Studies

Derivatives of the compound have also demonstrated anticancer activities. Their binding characteristics to carrier proteins like Human Serum Albumin (HSA) were confirmed through various spectroscopic and docking studies, indicating their potential in cancer therapy (Shareef et al., 2016).

6. Chemical Synthesis and Structural Analysis

The compound and its derivatives have been subjects of chemical synthesis and structural analysis. For instance, studies have been conducted on the synthesis, characterization, and crystal structure of related compounds, contributing to the understanding of their chemical properties (Balaban et al., 2008).

7. Enantioselective Catalysis

Derivatives of the compound have been used in enantioselective catalysis, such as in the hydrosilylation of N-aryl imines, showing high yields and selectivities. This has implications for asymmetric synthesis in organic chemistry (Wang et al., 2006).

Properties

IUPAC Name |

N-[2-[4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S2.ClH/c25-19(17-5-15-27-16-17)22-8-9-23-10-12-24(13-11-23)20(26)21(6-1-2-7-21)18-4-3-14-28-18;/h3-5,14-16H,1-2,6-13H2,(H,22,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAYWKNWLOSCQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)CCNC(=O)C4=CSC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)cyclohexanecarboxylic acid](/img/structure/B2438257.png)

![2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2438259.png)

![Ethyl 4-((4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2438266.png)

![4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2438267.png)

![4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2438268.png)

![Tert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate](/img/structure/B2438273.png)

![2-[4-(benzylamino)-2-oxoquinazolin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2438276.png)

![2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2438277.png)